Sulfo DBCO-Amine

Übersicht

Beschreibung

Sulfo DBCO-Amine is a water-soluble building block containing a dibenzocyclooctyne moiety. This reagent is commonly used in copper-free Click Chemistry reactions, specifically for the derivatization of carboxyl-containing molecules or activated esters through a stable amide bond. The hydrophilic sulfonated spacer arm greatly improves the water solubility of dibenzocyclooctyne derivatized molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulfo DBCO-Amine can be synthesized by reacting dibenzocyclooctyne with amine-containing compounds. The reaction typically involves the use of a sulfonated spacer arm to enhance water solubility. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfo DBCO-Amine primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is a copper-free Click Chemistry reaction that allows for the efficient and selective conjugation of azide-containing molecules .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include azide-containing compounds. The reaction conditions are typically mild, often carried out at room temperature in aqueous media or organic solvents such as DMSO or DMF .

Major Products Formed

The major products formed from the reactions involving this compound are stable triazole linkages. These linkages are formed through the SPAAC reaction between the dibenzocyclooctyne moiety and azide groups .

Wissenschaftliche Forschungsanwendungen

Bioorthogonal Chemistry

Mechanism of Action :

Sulfo DBCO-Amine participates in strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the selective conjugation with azide-functionalized biomolecules without the need for copper catalysts. This mechanism is particularly advantageous as it avoids potential cytotoxicity associated with copper ions, making it suitable for biological applications .

Applications :

- Protein Labeling : this compound is used to label proteins with azide tags, facilitating tracking and imaging studies in live cells.

- Metabolic Labeling : It has been employed for metabolic labeling of bacteria by conjugating with azide-modified d-amino acids, which enhances the detection of living bacteria in vivo .

Radiolabeling Applications

This compound has been explored as a radiotracer for imaging studies. For instance, the compound [^18F]FB-sulfo-DBCO was synthesized for use in positron emission tomography (PET). This application demonstrates its potential in non-invasive imaging of biological processes:

- Case Study : In a study involving healthy mice, [^18F]FB-sulfo-DBCO showed significant accumulation in bacteria treated with azide-modified d-amino acids compared to controls. This suggests its utility in detecting bacterial infections and monitoring therapeutic responses .

The compound has been integrated into drug delivery systems where it serves as a linker for targeted delivery:

- Targeted Drug Delivery : By conjugating drugs with azide functionalities to this compound, researchers can achieve targeted delivery mechanisms that minimize side effects and enhance therapeutic efficacy.

Research Findings and Insights

Recent studies have highlighted the kinetics of SPAAC reactions involving this compound under various conditions:

Wirkmechanismus

Sulfo DBCO-Amine exerts its effects through the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The dibenzocyclooctyne moiety reacts with azide groups to form stable triazole linkages. This reaction is highly selective and efficient, allowing for the precise conjugation of molecules without the need for a copper catalyst .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester

- Dibenzocyclooctyne-amine

- Dibenzocyclooctyne-PEG

Uniqueness

Sulfo DBCO-Amine is unique due to its hydrophilic sulfonated spacer arm, which significantly enhances its water solubility compared to other dibenzocyclooctyne derivatives. This property makes it particularly useful in aqueous environments and biological applications .

Biologische Aktivität

Sulfo DBCO-Amine is a bifunctional compound that plays a significant role in bioconjugation and click chemistry, particularly in the context of strain-promoted alkyne-azide cycloaddition (SPAAC). This article will explore its biological activity, applications, and relevant research findings.

Molecular Formula : C21H21N3O5S

Molecular Weight : 427.47 g/mol

Solubility : Soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)

Appearance : Slightly yellow to slightly grey crystalline

This compound features a dibenzocyclooctyne (DBCO) moiety, which is highly reactive with azides, enabling rapid and selective conjugation without the need for copper catalysts. The presence of an amine group allows for further reactions with various electrophilic compounds, facilitating the formation of stable amide bonds .

This compound does not exhibit inherent biological activity; rather, it serves as a linker molecule in bioconjugation reactions. Its primary function is to facilitate the attachment of functional groups (e.g., fluorophores, drugs) to biomolecules. The DBCO group participates in SPAAC reactions, allowing researchers to modify biomolecules with high specificity and efficiency .

Applications in Research

This compound has diverse applications across various fields:

- Proteolysis Targeting Chimeras (PROTACs) : It is used as a linker molecule within PROTACs, which are designed to recruit E3 ubiquitin ligases to target proteins for degradation by the proteasome. This application highlights its utility in targeted protein degradation strategies.

- Bioconjugation : The compound is employed for modifying biomolecules containing carboxylic acid groups, enabling the introduction of functionalities like fluorophores or affinity tags for further study.

- Imaging Techniques : Recent studies have utilized this compound in radiotracer synthesis for PET imaging. For instance, [^18F]FB-sulfo-DBCO was synthesized and shown to efficiently label azide-modified bacteria, demonstrating its potential for pathogen-specific imaging .

Case Studies

- Microfluidic Fabrication :

- In Vivo Imaging :

- Antimicrobial Activity :

Comparative Analysis

The following table summarizes this compound's unique characteristics compared to other related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Water-soluble; reactive with azides | Dual functionality for SPAAC and stable amide bond formation |

| DBCO | Highly reactive with azides | Lacks an amine group |

| Alkyne-PEG4-Amine | Contains PEG spacer | Lacks direct reactivity with carboxyl groups |

| Azide Derivatives | Reactive towards alkynes | Requires copper catalysis for reaction |

Eigenschaften

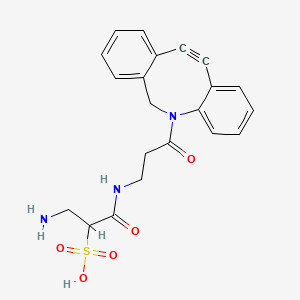

IUPAC Name |

3-amino-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c22-13-19(30(27,28)29)21(26)23-12-11-20(25)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14,22H2,(H,23,26)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNNWQSOQIRTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.